2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol
Overview
Description
2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol involves multiple steps, including the formation of the heterocyclic rings and the introduction of the methoxy and methoxymethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: A simpler compound with similar functional groups but lacking the complex heterocyclic structure.
4-hydroxy-3-methoxytoluene: Another related compound with a simpler structure.
Uniqueness
The uniqueness of 2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol lies in its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity can lead to unique chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
2-methoxy-4-[8-(methoxymethyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaen-12-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-13-10-15(12-31-2)20-21-22(33-25(20)26-13)24-27-16-6-4-5-7-17(16)29(24)23(28-21)14-8-9-18(30)19(11-14)32-3/h4-11,23,28,30H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEJSPJXTXYPCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C4=NC5=CC=CC=C5N4C(N3)C6=CC(=C(C=C6)O)OC)SC2=N1)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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